molecular formula C6H5NO2 B3079112 4-Hydroxypicolinaldehyde CAS No. 1060809-85-9

4-Hydroxypicolinaldehyde

Cat. No.: B3079112
CAS No.: 1060809-85-9
M. Wt: 123.11 g/mol
InChI Key: KBYYSTCVMSMKSP-UHFFFAOYSA-N
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Description

4-Hydroxypicolinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Properties

4-Hydroxypicolinaldehyde and its derivatives have been studied for their analytical properties. The synthesis and analytical properties of related compounds like 3-hydroxypicolinaldehyde azine (3-OH-PAA) have been explored, focusing on aspects such as solubility, spectral characteristics, and reactions with various cations (De Torres, Valcárcel, & Pino, 1973).

Linkers in Organic Synthesis

This compound has been investigated for its use as a linker in solid phase organic synthesis. Studies show that electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde are useful in this context for the synthesis of secondary amines and their derivatives (Swayze, 1997).

Enzyme Studies

The compound has been implicated in studies of enzymes such as 4-hydroxy-tetrahydrodipicolinate synthase (DapA), which is involved in lysine and peptidoglycan precursor synthesis. Understanding the structure and function of such enzymes in different organisms offers insights into metabolic pathways (Schmitz et al., 2020).

Lipid Peroxidation Studies

This compound is closely related to aldehydes formed during lipid peroxidation. Studies of these aldehydes, such as 4-hydroxynonenal, provide insights into their chemical properties, biological activities, and interactions with biomolecules. This is crucial for understanding oxidative stress and related pathologies (Esterbauer, Schaur, & Zollner, 1991).

Synthesis of Organic Compounds

Research includes the synthesis of compounds like 4-hydroxy-3-formylideneamno-1H/methyl/phenylquinolin-2-ones, highlighting the role of this compound derivatives in the creation of complex organic molecules (Bhudevi, Ramana, Mudiraj, & Reddy, 2009).

Protective Group Chemistry

The compound's derivatives are used in regioselective protection studies, such as protecting the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde. This is significant in the field of synthetic chemistry for selective reactions and compound stability (Plourde & Spaetzel, 2002).

Applications in Crystal Growth

This compound-related compounds like vanillin are explored for their potential in crystal growth, particularly for second harmonic generation applications in optics (Singh et al., 2001).

Biochemical Assays

Derivatives of this compound are used in biochemical assays, such as spectrophotometric determination of various elements and compounds. These assays are vital for analytical and diagnostic applications in biochemistry (Pavón, Lavado, & Pino, 1976).

Membrane Protein Studies

Compounds related to this compound, like 4-picoline, have been used in studies to determine the exposure of membrane proteins, contributing to our understanding of membrane dynamics and protein interactions (Shinitzky & Rivnay, 1977).

Green Chemistry

Its derivatives also find applications in green chemistry, such as in the solvent-free synthesis of 3-carboxycoumarins, highlighting the environmental benefits of using these compounds (Bandgar, Uppalla, & Kurule, 1999).

Biosynthesis Research

Research includes the biosynthesis of compounds like 4-hydroxybutyrate using engineered bacteria, demonstrating the potential of this compound derivatives in biotechnological applications (Nguyen & Lee, 2021).

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYYSTCVMSMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267497
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933030-90-1
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933030-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.